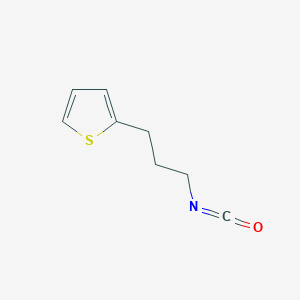

3-(2-Thienyl)propyl isocyanate

Description

TESPI is a bifunctional molecule containing an isocyanate group (-NCO) and a triethoxysilyl (-Si(OCH₂CH₃)₃) moiety linked via a propyl chain. It is widely employed in polymer chemistry and surface functionalization due to its dual reactivity: the isocyanate group reacts with hydroxyl or amine groups, while the triethoxysilyl enables covalent bonding to silica-based substrates via hydrolysis .

TESPI is synthesized via anionic polymerization using sodium naphthalenide (Na-Naph) with additives like NaBPh₄ to stabilize the amidate anion, suppressing back-biting reactions during polymerization . Its thermal stability (decomposition onset at ~200°C via TGA/DTG) and utility in forming cross-linked copolymers (e.g., poly[3-(triethoxysilyl)propyl isocyanate-b-styrene]) make it valuable for materials science . Applications include functionalizing mesoporous silica nanoparticles (MSNPs) for drug delivery , modifying chromatographic stationary phases , and grafting hydrophobic polymers onto hydroxyl-rich surfaces .

Properties

Molecular Formula |

C8H9NOS |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

2-(3-isocyanatopropyl)thiophene |

InChI |

InChI=1S/C8H9NOS/c10-7-9-5-1-3-8-4-2-6-11-8/h2,4,6H,1,3,5H2 |

InChI Key |

SKFLXAYLARAUEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CCCN=C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

3-(Allyloxy)propyl Isocyanate

Structure : Contains an allyl ether (-O-CH₂-CH=CH₂) group instead of TESPI’s triethoxysilyl.

Synthesis : Prepared via reaction of allyl alcohol with trichloroacetyl isocyanate in THF at -78°C, followed by purification via column chromatography (76% yield) .

Applications : Primarily used in organic synthesis (e.g., diterpene alkaloid intermediates). Its NMR data (¹H NMR: δ 5.19 ppm for allyl protons) distinguishes it from TESPI, which lacks olefinic signals .

Key Differences :

- Reactivity : Allyloxy groups enable click chemistry (e.g., thiol-ene reactions), whereas TESPI’s triethoxysilyl group facilitates siloxane bond formation.

- Thermal Stability : TESPI’s silicon-oxygen bonds enhance thermal resistance compared to the allyl ether’s lower stability.

3-Phenylpropyl Isocyanate

Structure : Features a phenyl (-C₆H₅) substituent instead of TESPI’s triethoxysilyl group.

Applications : Used as a research chemical for synthesizing ureas and carbamates. Its hydrophobic phenyl group enhances compatibility with aromatic polymers .

Key Differences :

- Hydrophobicity : The phenyl group increases hydrophobicity, whereas TESPI’s triethoxysilyl enables hydrophilic/hydrophobic tuning via hydrolysis.

- Surface Modification: TESPI’s silane moiety allows covalent bonding to inorganic surfaces, unlike 3-phenylpropyl isocyanate .

3-Thienyl Isocyanate

Structure : A thiophene ring directly attached to the isocyanate group (lacking the propyl spacer in 3-(2-thienyl)propyl isocyanate).

Synthesis : Prepared by reacting thiophene with isocyanate under inert conditions .

Applications : Used to construct thiophene-based heterocycles for optoelectronic materials.

Key Differences :

- Electronic Properties : The thienyl group imparts π-conjugation, enabling applications in conductive polymers, whereas TESPI’s triethoxysilyl group focuses on surface adhesion .

- Reactivity : Direct thienyl-isocyanate linkage may exhibit different regioselectivity in reactions compared to propyl-linked analogs.

Propyl Isocyanates in Cellulose Modification

Examples : 2-Methacryloyloxyethyl isocyanate, phenyl isocyanate .

Applications : Improve cellulose’s biocompatibility for hemodialysis membranes or mechanical properties via urethane linkages .

Key Differences :

3-(Trimethoxysilyl)propyl Isocyanate (TMSPI)

Structure : Trimethoxy (-Si(OCH₃)₃) instead of TESPI’s triethoxy group.

Applications : Similar to TESPI but with faster hydrolysis rates due to smaller methoxy groups, enabling rapid siloxane network formation .

Key Differences :

- Hydrolysis Kinetics : TMSPI’s trimethoxy groups hydrolyze faster than TESPI’s triethoxy, affecting cross-linking speed in applications like dental composites .

Data Table: Comparative Analysis of Key Propyl Isocyanates

Research Findings and Trends

- TESPI Dominance : TESPI’s versatility in polymer science and surface engineering is unmatched among propyl isocyanates due to its dual reactivity .

- Thienyl vs. Silyl: While thienyl derivatives (e.g., 3-thienyl isocyanate) excel in electronic materials, silyl-propyl isocyanates like TESPI dominate in hybrid organic-inorganic systems .

- Safety Considerations : All isocyanates require careful handling due to toxicity (e.g., TESPI’s acute inhalation hazards ), but their reactive profiles enable tailored material designs.

Q & A

Q. What are the optimal synthetic routes for 3-(2-thienyl)propyl isocyanate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reacting 3-(2-thienyl)propylamine with phosgene or its safer equivalents (e.g., triphosgene) under anhydrous conditions. Key parameters include:

- Solvent choice : Chloroform or toluene is preferred for stabilizing reactive intermediates .

- Catalyst use : Tetraoctyltin enhances urethane formation efficiency by acting as a Lewis acid catalyst, though yields vary (35–54%) depending on stoichiometry and reaction time .

- Temperature control : Refluxing post-gelation (e.g., in chloroform) improves completion, as seen in urea-linked gelator synthesis (82% yield) .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- FTIR : Confirms isocyanate consumption via disappearance of the –NCO peak at ~2270 cm⁻¹ .

- NMR (¹H/¹³C) : Identifies urea/urethane linkages (e.g., δ 6.86–7.78 ppm for thienyl protons; δ 155–165 ppm for carbonyls) .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 448.64 for a bis-urea derivative) .

- Elemental Analysis : Ensures purity (e.g., C 59.70%, N 12.70% for C₂₂H₃₂N₄O₂S₂) .

Advanced Research Questions

Q. How do copolymerization strategies with this compound influence material properties?

Methodological Answer: Coordination polymerization with monomers like n-hexyl isocyanate using half-titanocene catalysts produces statistical or block copolymers. Key findings:

- Thermal Stability : Copolymers with this compound show higher decomposition temperatures (~300°C) due to rigid thienyl groups .

- Morphology : Silica tethering (via triethoxysilyl groups) enhances porosity and catalytic recyclability in heterogeneous systems .

- Functionalization : Covalent bonding to cellulose derivatives improves chiral stationary phase resolution in chromatography .

Q. What kinetic challenges arise in reactions of this compound with alcohols, and how are they addressed?

Methodological Answer:

- Solvent Effects : Activation energies for phenyl isocyanate-alcohol reactions range 30–52 kJ/mol, influenced by solvent polarity .

- Catalyst Screening : Microreactor systems enable rapid testing of catalysts (e.g., tin-based vs. amine) to optimize urethane formation rates .

- Side Reactions : Moisture-sensitive isocyanates require inert atmospheres; FTIR monitors competing hydrolysis to avoid urea byproducts .

Q. How can contradictory data on reaction yields or material performance be resolved?

Methodological Answer:

- Synthesis Variability : Discrepancies in yields (e.g., 35% vs. 82%) stem from gelation dynamics and solvent purity. Refluxing post-gelation and rigorous drying improve reproducibility .

- Characterization Artifacts : NMR peak splitting in thienyl derivatives may indicate stereochemical irregularities; X-ray crystallography or DFT modeling clarifies structural ambiguities .

- Application-Specific Outcomes : Hydrophobic coating performance varies with silane spacer length; systematic screening (e.g., spacer 1 vs. TEPI in CSPs) identifies optimal functionalization .

Q. What safety protocols are essential when handling this compound, and how are decomposition risks mitigated?

Methodological Answer:

- Exposure Controls : Use fume hoods, PPE (nitrile gloves, respirators), and monitor workplace air for isocyanate vapors .

- Decomposition Byproducts : Thermal degradation releases CO and NOₓ; TGA-MS identifies thresholds (~200°C) for safe operational limits .

- Storage : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis; store at +20°C in amber glass to avoid photodegradation .

Q. What advanced applications exploit the dual functionality (isocyanate + thienyl) of this compound?

Methodological Answer:

- Photodynamic Therapy (PDT) : Silica-modified phthalocyanines (via isocyanate coupling) enable targeted drug delivery, with red-shifted Q-bands (~716 nm) enhancing light absorption .

- Hybrid Coatings : Combining with natural dyes (e.g., goldenrod extracts) creates hydrophobic wood coatings with >120° water contact angles .

- Nanoparticle Delivery Systems : Carbamate-linked carvacrol in silica nanoparticles provides sustained antimicrobial release, validated via TGA and NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.